molecular formula C25H30N4O B4581621 1-cyclopentyl-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-cyclopentyl-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No. B4581621
M. Wt: 402.5 g/mol
InChI Key: HEXFZVANWOGHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperazines and has gained significant attention due to its potential applications in various fields of research.

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Several studies have synthesized and evaluated the antimicrobial activities of piperazine derivatives. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and shown potent bacterial biofilm and MurB inhibitors, with certain compounds displaying significant antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds also showed effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and exhibited excellent inhibitory activities against MurB enzyme (Mekky, Sanad, 2020). Similarly, other studies have focused on synthesizing derivatives that target bacterial strains, demonstrating moderate to significant antibacterial activities against Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, Randhavane, 2017).

Anti-Proliferative Activities

Research into the anti-proliferative properties of piperazine derivatives has also been conducted. One study synthesized N-Mannich bases of 1,3,4-oxadiazoles and evaluated their inhibitory activity against pathogenic bacteria and fungi, as well as their anti-proliferative activity against cancer cell lines, finding that certain derivatives showed potent activity against Gram-positive bacteria and demonstrated significant anti-proliferative effects (Al-Wahaibi, Mohamed, Tawfik, Hassan, El-Emam, 2021).

Enzyme Inhibition

Additionally, the inhibition of specific enzymes by piperazine derivatives has been explored. For instance, derivatives have been found to inhibit enzymes critical to bacterial growth and biofilm formation, providing a basis for developing new antibacterial agents with specific mechanisms of action (Mekky, Sanad, 2020).

properties

IUPAC Name

3-benzhydryl-5-[(4-cyclopentylpiperazin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)25-26-23(30-27-25)19-28-15-17-29(18-16-28)22-13-7-8-14-22/h1-6,9-12,22,24H,7-8,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXFZVANWOGHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=NC(=NO3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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